molecular formula C19H21FN3O5P B1684212 Rucaparib phosphate CAS No. 459868-92-9

Rucaparib phosphate

Cat. No.: B1684212
CAS No.: 459868-92-9
M. Wt: 421.4 g/mol
InChI Key: FCCGJTKEKXUBFZ-UHFFFAOYSA-N
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Scientific Research Applications

Rucaparib phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Rucaparib phosphate, also known as Rucaparib, is an oral small-molecule poly (ADP-ribose) polymerase (PARP) inhibitor . It has been indicated for patients with recurrent ovarian cancer in the maintenance and treatment settings and for patients with metastatic castration-resistant prostate cancer associated with a deleterious BRCA1 or BRCA2 mutation .

Target of Action

Rucaparib primarily targets PARP enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play an essential role in DNA repair . By targeting these genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib causes cancer cell death and reduces tumor growth .

Mode of Action

Rucaparib interacts with its targets (PARP enzymes) and inhibits their function . This inhibition leads to a unique effect known as synthetic lethality . In the presence of defects in the homologous recombination repair pathway (e.g., mutations in BRCA1 or BRCA2), the enzymatic inhibition of PARP proteins results in the accumulation of DNA damage and cell death .

Biochemical Pathways

The primary biochemical pathway affected by Rucaparib is the DNA repair pathway . By inhibiting PARP enzymes, Rucaparib disrupts the normal function of this pathway, leading to an accumulation of DNA damage in cancer cells . This accumulation of damage, particularly in cells with existing defects in DNA repair mechanisms, leads to cell death and a reduction in tumor growth .

Pharmacokinetics

Rucaparib has a moderate oral bioavailability and can be dosed with or without food . Steady state is reached following a 1-week treatment . Rucaparib is eliminated through both metabolism and excretion . A population pharmacokinetic analysis of Rucaparib revealed no effect of age, sex, race, or body weight . No starting dose adjustments were necessary for patients with mild-to-moderate hepatic or renal impairment .

Result of Action

The molecular and cellular effects of Rucaparib’s action primarily involve the induction of DNA damage in cancer cells . This damage, coupled with the cells’ inability to effectively repair it due to the inhibition of PARP enzymes, leads to cell death . This results in a reduction in tumor growth .

Biochemical Analysis

Biochemical Properties

Rucaparib phosphate interacts with poly (ADP-ribose) polymerase proteins (PARP-1, PARP-2, and PARP-3), inhibiting their function . It also inhibits the enzyme hexose-6-phosphate dehydrogenase (H6PD) .

Cellular Effects

This compound influences cell function by inhibiting PARP proteins, which play a crucial role in DNA repair. By inhibiting these proteins, this compound can induce DNA damage and cell death, particularly in cancer cells that are already deficient in certain DNA repair pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PARP proteins and inhibiting their enzymatic activity. This inhibition prevents the PARP proteins from repairing DNA damage, leading to the accumulation of DNA damage and, ultimately, cell death .

Temporal Effects in Laboratory Settings

This compound accumulates in plasma exposure after repeated administration of the approved 600-mg twice-daily dosage . Steady state is achieved after continuous twice-daily dosing for a week .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. An exposure–response analysis revealed dose-dependent changes in selected clinical efficacy and safety endpoints .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA repair, where it interacts with PARP proteins. It is eliminated through both metabolism and excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. In vitro studies suggested that this compound inhibits transporters MATE1, MATE2-K, OCT1, and OCT2 .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Rucaparib phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O.H3O4P/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-5(2,3)4/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCGJTKEKXUBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459868-92-9
Record name Rucaparib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459868929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-fluoro-5-(4-((methylamino)methyl)phenyl)-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUCAPARIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3M9955244
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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